molecular formula C14H15N3O4 B607112 Diethyl pyimDC CAS No. 1821370-64-2

Diethyl pyimDC

Cat. No. B607112
M. Wt: 289.29
InChI Key: ZFLMXWJZGZWFQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl pyimDC is an inhibitor of human CP4H1. The stability of collagen relies on post-translational modifications, the most prevalent being the hydroxylation of collagen strands by collagen prolyl 4-hydroxylases (CP4Hs).

Scientific Research Applications

Toxicological and Drug Metabolism Research

Diethyl maleate, similar in structure to Diethyl PyimDC, is used in toxicological and drug metabolism research. It affects glutathione depletion in isolated adult rat hepatocytes. At high concentrations, it inhibits protein synthesis and impairs amino acid transport but does not affect cytochrome P-450 content or aldrin monooxygenase activity (Goethals et al., 1983).

Catalytic Degradation Studies

Research on Diethyl phthalate (DEP), similar to Diethyl PyimDC, includes its degradation in aqueous solutions. It is an endocrine disruptor, and methods for its degradation are crucial. Studies involve using catalysts like copper ferrite decorated multi-walled carbon nanotubes magnetic nanoparticles for DEP removal, providing practical knowledge for environmental remediation (Zhang et al., 2016).

Enzymatic and Protein Interaction Studies

Diethyl pyrocarbonate is used to study its action on biological materials like enzymes and proteins. It reacts with tryptophan residues in proteins and attacks free amino groups, causing inactivation of enzymes and structural modifications of proteins (Rosén & Fedorcsák, 1966).

Endocrine Disruption and Metabolic Research

Studies on DEP also focus on its potential endocrine-disrupting effects. These studies are crucial for understanding the impact of such chemicals on fish and human health, examining effects like vitellogenin induction, metabolic enzymes, and bioaccumulation (Barse et al., 2007).

Microbiome Impact Studies

Low-dose exposure to environmental chemicals like Diethyl phthalate and its effect on the gut microbiome has been a subject of research. These studies assess how such chemicals, even in low doses, can modify the gut microbiota and potentially lead to health effects (Hu et al., 2016).

properties

CAS RN

1821370-64-2

Product Name

Diethyl pyimDC

Molecular Formula

C14H15N3O4

Molecular Weight

289.29

IUPAC Name

Ethyl 2-(5-Ethoxycarbonyl-1H-imidazol-2-yl)pyridine-5-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-3-20-13(18)9-5-6-10(15-7-9)12-16-8-11(17-12)14(19)21-4-2/h5-8H,3-4H2,1-2H3,(H,16,17)

InChI Key

ZFLMXWJZGZWFQY-UHFFFAOYSA-N

SMILES

O=C(C1=CN=C(C2=NC=C(C(OCC)=O)N2)C=C1)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Diethyl pyimDC; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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